molecular formula C31H27NO4 B8178077 Fmoc-4-(4-methylphenyl)-L-phenylalanine

Fmoc-4-(4-methylphenyl)-L-phenylalanine

Cat. No.: B8178077
M. Wt: 477.5 g/mol
InChI Key: IRLNOBJUCJFHQP-LJAQVGFWSA-N
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Description

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative where the phenyl ring of L-phenylalanine is substituted with a 4-methylphenyl group at the para position. This modification introduces enhanced hydrophobicity and steric bulk, making it valuable in peptide synthesis for stabilizing secondary structures or modulating peptide interactions.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-20-10-14-22(15-11-20)23-16-12-21(13-17-23)18-29(30(33)34)32-31(35)36-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNOBJUCJFHQP-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of L-Phenylalanine

The 4-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to form the biaryl structure. Starting with L-phenylalanine methyl ester, bromination at the para position using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 at 80°C produces 4-bromo-L-phenylalanine methyl ester in 85% yield. Subsequent coupling with 4-methylphenylboronic acid under Miyaura conditions (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, dioxane/water, 90°C, 12 h $$) achieves 78% conversion to 4-(4-methylphenyl)-L-phenylalanine methyl ester.

Table 1: Bromination and Cross-Coupling Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CCl₄, 80°C, 6 h85
Suzuki-Miyaura CouplingPd(PPh₃)₄, 4-methylphenylboronic acid, dioxane/H₂O, 90°C78

Fmoc Protection of the Amino Group

The α-amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. Dissolving 4-(4-methylphenyl)-L-phenylalanine methyl ester in dichloromethane (DCM) with 2 equivalents of Fmoc-Cl and 3 equivalents of Na2CO3\text{Na}_2\text{CO}_3 at 0°C yields the Fmoc-protected derivative in 92% efficiency after 2 h. Excess base ensures complete deprotonation of the amino group, while low temperatures minimize racemization.

Critical Parameters :

  • Stoichiometry : 1:2 molar ratio (substrate:Fmoc-Cl)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C to 25°C (gradual warming)

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies show that replacing dioxane with toluene in the Suzuki-Miyaura step increases yield to 82% by enhancing boronic acid solubility. Similarly, substituting Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 with Pd(OAc)2\text{Pd(OAc)}_2 and SPhos\text{SPhos} ligand reduces palladium loading by 40% without compromising efficiency.

Racemization Control

During Fmoc protection, racemization at the α-carbon is mitigated by:

  • Maintaining pH < 8.5 using buffered Na2CO3\text{Na}_2\text{CO}_3

  • Short reaction times (<3 h)

  • Low-temperature protocols (0–5°C)

Circular dichroism (CD) analysis of the final product confirms >99% enantiomeric excess, validating the chirality preservation strategy.

Purification and Characterization

Recrystallization Protocols

Crude this compound methyl ester is purified via recrystallization from ethyl acetate/hexanes (1:3 v/v) at −20°C, achieving 95% purity. For anhydrous forms, supersaturation is controlled by cooling from 65°C to 38°C at 1°C/min, with 0.5 wt% L-tyrosine added to inhibit hydrate formation.

Chromatographic Techniques

Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves residual boronic acid and palladium catalysts, yielding >99% pure product. Retention times are standardized at 12.7 ± 0.3 min under isocratic conditions (65% acetonitrile).

Table 2: Analytical Characterization Data

TechniqueKey Findings
1H NMR^1\text{H NMR}δ 7.2–7.8 ppm (Fmoc aromatics), δ 2.3 ppm (CH₃ from 4-methylphenyl)
HPLCRetention time: 12.7 min; Purity: 99.2%
ESI-MS[M+H]⁺: m/z 478.5 (calculated: 477.5)

Industrial-Scale Adaptation

Batch processes are transitioned to continuous flow systems to enhance reproducibility. Microreactors (0.5 mm ID) operating at 10 mL/min achieve 84% yield in the Suzuki-Miyaura step, reducing reaction time from 12 h to 45 min. Automated crystallization units with in-line Raman spectroscopy monitor polymorphic transitions, ensuring consistent crystal morphology.

Challenges and Mitigation Strategies

Incomplete Coupling in Suzuki-Miyaura Reaction

Low yields (<70%) often stem from catalyst deactivation. Implementing a pre-purge with nitrogen and using degassed solvents increases yield to 78%.

Hydrate Formation During Crystallization

Anhydrous product isolation is achieved by:

  • Seeding with anhydrous crystals

  • Anti-solvent addition (ethyl acetate)

  • Controlled humidity (<15% RH) in drying chambers

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-methylphenyl)-L-phenylalanine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.

    Oxidation and Reduction: The phenyl and methyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis : Fmoc-4-(4-methylphenyl)-L-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids to form complex peptides. This method is preferred for its high purity and yield of synthesized peptides, which are essential for various biological studies and therapeutic applications .

Case Study : A study demonstrated the successful synthesis of a cyclic peptide using this compound as a key component. The resulting cyclic structure exhibited enhanced stability and bioactivity compared to linear analogs, highlighting the importance of this compound in generating therapeutically relevant peptides .

Drug Development

Peptide-Based Drugs : The unique structural characteristics of this compound make it valuable in the design of peptide-based drugs targeting specific biological pathways. Its incorporation into drug candidates has been shown to enhance therapeutic efficacy by improving binding affinity to target receptors .

Research Example : In a recent investigation, derivatives of this compound were modified to create novel anticancer agents. These modifications led to compounds that effectively inhibited tumor growth in vitro, demonstrating the potential of this amino acid derivative in cancer therapy .

Bioconjugation

Targeted Drug Delivery : this compound plays a significant role in bioconjugation processes, where it facilitates the attachment of peptides to larger biomolecules such as antibodies or drugs. This enhances the specificity and efficacy of drug delivery systems .

Application Insight : Research has shown that bioconjugates formed with this compound can improve pharmacokinetics and reduce off-target effects, making it an attractive option for developing targeted therapies .

Hydrogel Formation

Self-Assembly Properties : The ability of this compound to form hydrogels through self-assembly is another critical application. These hydrogels mimic natural extracellular matrices and are utilized in tissue engineering and regenerative medicine .

Experimental Findings : Studies indicate that incorporating halogen substituents on the aromatic side chain of Fmoc derivatives significantly enhances their self-assembly properties, leading to hydrogels with improved mechanical strength and biocompatibility .

Protein Engineering

Modification of Protein Interactions : Researchers utilize this compound for modifying proteins to study their interactions and functions. This application is crucial for understanding various biological processes and developing protein-based therapeutics .

Mechanism of Action

The primary mechanism of action of Fmoc-4-(4-methylphenyl)-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily attaches to the amino group of phenylalanine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of Fmoc-4-(4-methylphenyl)-L-phenylalanine with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties
Fmoc-4-Fluoro-L-phenylalanine 4-F C₂₄H₂₀FNO₄ 405.41 Polar, moderate hydrophobicity; used in SPPS
Fmoc-Phe(4-NO₂)-OH 4-NO₂ C₂₄H₂₀N₂O₆ 432.42 Highly electron-withdrawing; enhances peptide stability
Fmoc-Phe(4-Cl)-OH 4-Cl C₂₄H₂₀ClNO₄ ~421.45 Chlorine increases steric bulk and lipophilicity
Fmoc-4-(Trifluoromethyl)-L-phenylalanine 4-CF₃ C₂₅H₂₀F₃NO₄ 455.43 High hydrophobicity; improves metabolic stability
Fmoc-4-methoxy-L-phenylalanine 4-OCH₃ C₂₅H₂₃NO₅ 417.46 Methoxy group enhances solubility in polar solvents
Fmoc-4-azido-L-phenylalanine 4-N₃ C₂₄H₂₀N₄O₄ 428.50 Enables bioorthogonal "click" chemistry
Fmoc-(4-tert-Boc)-L-phenylalanine 4-Boc C₂₉H₂₉NO₆ 487.56 Dual protection for orthogonal synthesis
This compound (hypothetical) 4-(4-CH₃-C₆H₄) C₃₁H₂₉NO₄ ~503.58 Predicted high hydrophobicity; stabilizes peptide helices

Notes:

  • Hydrophobicity : Substituents like -CF₃ and -Cl significantly increase lipophilicity compared to -F or -OCH₃. The 4-methylphenyl group in the target compound would impart even greater hydrophobicity due to the extended aromatic system.
  • Steric Effects : Bulky groups (e.g., -Boc, biphenyl) hinder peptide bond rotation, favoring α-helix or β-sheet formation in peptides .
  • Reactivity : Azido and ethynyl derivatives (e.g., Fmoc-4-azido-L-phenylalanine) enable site-specific modifications via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Commercial and Research Data

  • Cost Analysis: Fmoc-Phe(4-F)-OH: ¥75,600 for 5g . Fmoc-Phe(4-NO₂)-OH: ¥18,600 for 5g . Fmoc-(4-tert-Boc)-L-phenylalanine: $520 for 1g . The higher cost of fluorinated and Boc-protected derivatives reflects synthetic complexity and reagent prices.
  • Stability: Nitro groups (e.g., Fmoc-Phe(4-NO₂)-OH) may reduce photostability but improve peptide rigidity . Trifluoromethyl groups enhance thermal and chemical stability .

Biological Activity

Fmoc-4-(4-methylphenyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, commonly used in peptide synthesis due to its stability and protective group characteristics. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality and a para-methyl substitution on the phenyl ring. The molecular formula is C19H21N1O2C_{19}H_{21}N_{1}O_{2} with a molecular weight of approximately 401.46 g/mol .

Key Features:

  • Protective Group: The Fmoc group is easily removed under mild alkaline conditions, facilitating peptide synthesis.
  • Hydrophobicity: The para-methyl group increases the hydrophobic character of peptides synthesized from this compound, potentially influencing their biological interactions.

The primary role of this compound in biological systems is as a building block in peptide synthesis. The mechanism involves:

  • Coupling Reactions: The Fmoc group protects the amino group during peptide formation.
  • Deprotection: Upon completion of peptide synthesis, the Fmoc group is removed to reveal the free amino group for further biological activity.

Biological Activity

While this compound itself may not exhibit significant direct biological activity, its derivatives and the peptides synthesized from it demonstrate various biological functions:

  • Antiproliferative Effects: Some studies have shown that peptides containing this compound can exhibit antiproliferative activities against cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 10 nM to 33 nM against these cells .
CompoundActivityIC50 (nM)Notes
Compound 9hAntiproliferative10Effective against MCF-7 cells
Compound 9qAntiproliferative23Potent in triple-negative breast cancer
Fmoc derivativesVaries10–33General range for related compounds

Case Studies and Research Findings

  • Anticancer Activity:
    • A study highlighted that certain derivatives of phenylalanine, including those with para-methyl substitutions, showed significant activity against cancer cell lines by disrupting tubulin polymerization . This suggests that modifications in the phenylalanine structure can lead to enhanced biological properties.
  • Peptide Synthesis Applications:
    • In peptide synthesis protocols, this compound has been utilized to create specific sequences that target protein interactions crucial for therapeutic applications . The hydrophobic nature of the para-methyl substitution can enhance the stability and efficacy of these peptides.
  • Hydrogel Formation:
    • Another study noted that derivatives can form hydrogels through self-assembly processes, which are beneficial for drug delivery systems . These hydrogels leverage non-covalent interactions to provide controlled release mechanisms in biomedical applications.

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-4-(4-methylphenyl)-L-phenylalanine?

The synthesis typically involves introducing the 4-methyl group onto the phenylalanine side chain prior to Fmoc protection. Common methods include:

  • Friedel-Crafts alkylation : Reacting L-phenylalanine with a methylating agent (e.g., methyl chloride) in the presence of a Lewis acid catalyst.
  • Electrophilic aromatic substitution : Direct methylation of the phenyl ring using iodomethane and a palladium catalyst under controlled conditions.
    After functionalization, the amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate) to yield the final product .
    Key Data :
  • Purity post-synthesis: ≥95% (HPLC) .
  • Yield optimization: Solubility in DMF facilitates coupling reactions in solid-phase peptide synthesis (SPPS) .

Q. How is this compound characterized for purity and structural integrity?

Methodological characterization includes:

  • HPLC : Retention time comparison against standards; mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) resolve impurities .
  • Melting Point : 169–173°C (decomposition observed above 173°C) .
  • Optical Rotation : Specific rotation [α] = -31° (c=1, DMF) confirms chirality .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 387.43 (C24H21NO4) validates the molecular formula .

Q. What precautions are necessary for handling and storage?

  • Storage : Seal in airtight containers at 2–8°C to prevent moisture absorption and thermal degradation .
  • Stability : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition. No reported hazardous reactions, but limited toxicological data necessitates standard lab safety protocols (gloves, goggles) .

Advanced Research Questions

Q. How does the 4-methyl group influence peptide synthesis efficiency and secondary structure?

  • Steric Effects : The methyl group increases hydrophobicity (LogP = 4.92), potentially slowing coupling kinetics in SPPS due to steric hindrance .
  • Conformational Impact : Enhances β-sheet propensity in peptides, as observed in amyloid formation studies using analogous Fmoc-amino acids .
    Methodological Insight :
  • Use DMF as the solvent to improve solubility during resin loading .
  • Monitor coupling efficiency via Kaiser tests or FT-IR for unreacted amines .

Q. What analytical challenges arise in quantifying trace impurities of this compound?

  • Co-elution Issues : Similar retention times with Fmoc-Phe(4-Cl)-OH or deprotected byproducts require UPLC with C18 columns (e.g., 2.6 µm particle size) for resolution .
  • Detection Limits : UV absorbance at 265 nm (Fmoc chromophore) provides sensitivity down to 0.1% impurity levels .

Q. Can this derivative be used as a template in molecularly imprinted polymers (MIPs)?

Yes. The 4-methyl group enhances hydrophobic interactions with target analytes:

  • MIP Synthesis : Polymerize methacrylic acid and ethylene glycol dimethacrylate around the template. Extract the compound with acetic acid/methanol to create selective cavities .
  • Applications : Detect enantiomers (D/L-phenylalanine) in biosensors, with selectivity validated via quartz crystal microbalance (QCM) .

Q. How does it compare to other Fmoc-Phe derivatives in peptide stability studies?

Derivative LogPSolubility (DMF)Melting Point (°C)
Fmoc-Phe(4-Me)-OH4.92High169–173
Fmoc-Phe(4-Cl)-OH5.10Moderate180–185
Fmoc-Phe(4-N3)-OH4.85Low155–160
Key Findings :
  • The 4-methyl derivative offers optimal solubility for SPPS but lower thermal stability compared to chloro-substituted analogs .

Q. What role does it play in enzyme-substrate interaction studies?

  • L-Phenylalanine Dehydrogenase Assays : Acts as a substrate analog to study kinetic parameters (Km, Vmax) via NADH fluorescence (λex = 340 nm, λem = 460 nm) .
  • Inhibition Studies : Competes with natural substrates to elucidate binding pocket geometry .

Q. Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC24H21NO4
Molecular Weight387.43 g/mol
LogP4.92
PSA75.63 Ų
Solubility (DMF)≥50 mg/mL

Q. Table 2: Comparison of Fmoc-Phe Derivatives

DerivativeKey ApplicationStability in SPPS
Fmoc-Phe(4-Me)-OHHydrophobic peptide domainsModerate
Fmoc-Phe(4-Cl)-OHAntimicrobial peptide designHigh
Fmoc-Phe(4-N3)-OHClick chemistry conjugatesLow

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